molecular formula C21H18Cl2N4O B3402211 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine CAS No. 1049323-33-2

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine

Cat. No.: B3402211
CAS No.: 1049323-33-2
M. Wt: 413.3 g/mol
InChI Key: QFQHQWPQTGEFQX-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine: is a synthetic organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzoyl group and a pyridazine ring substituted with a 2-chlorophenyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

    • 2-Chlorobenzoyl chloride
    • Piperazine
    • 2-Chlorophenylhydrazine
    • Pyridazine derivatives
  • Step-by-Step Synthesis:

      Step 1: The synthesis begins with the reaction of piperazine with 2-chlorobenzoyl chloride to form 4-(2-chlorobenzoyl)piperazine.

      Step 2: In a separate reaction, 2-chlorophenylhydrazine is reacted with a suitable pyridazine derivative to form 6-(2-chlorophenyl)pyridazine.

      Step 3: The final step involves the coupling of 4-(2-chlorobenzoyl)piperazine with 6-(2-chlorophenyl)pyridazine under appropriate conditions to yield 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine.

Industrial Production Methods:

  • Industrial production typically involves optimizing the above synthetic route for large-scale synthesis. This includes using high-purity starting materials, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
  • Oxidation and Reduction:

    • The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents at the chlorinated positions.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules in organic chemistry.

Biology and Medicine:

  • It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure suggests it may interact with biological targets such as enzymes or receptors.

Industry:

  • The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity.
  • The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
  • 3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(2-bromophenyl)pyridazine
  • 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-(2-fluorophenyl)pyridazine

Uniqueness:

  • The unique combination of the 2-chlorobenzoyl and 2-chlorophenyl groups in 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in electronic and steric effects, which influence the compound’s interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-chlorophenyl)-[4-[6-(2-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O/c22-17-7-3-1-5-15(17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-6-2-4-8-18(16)23/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQHQWPQTGEFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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